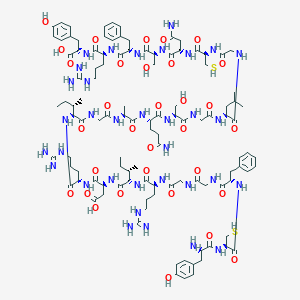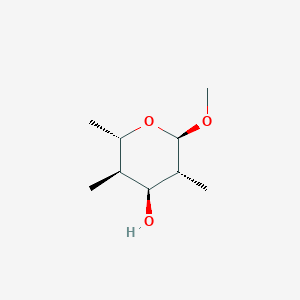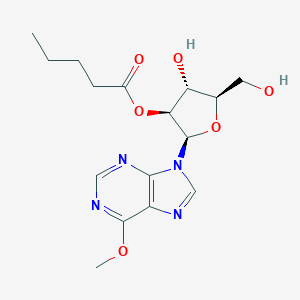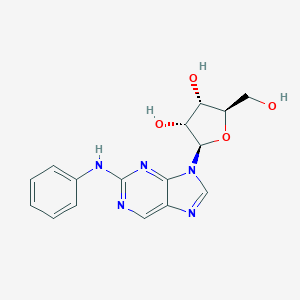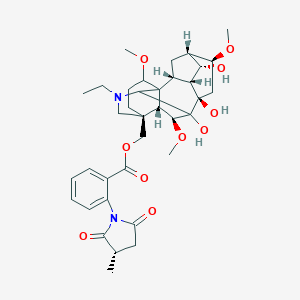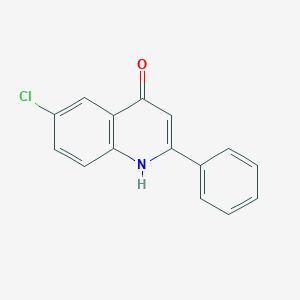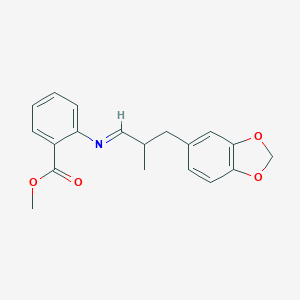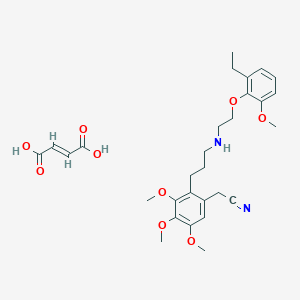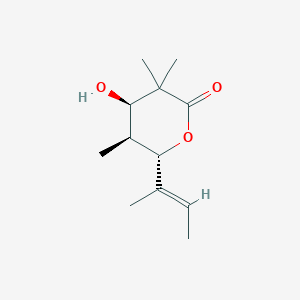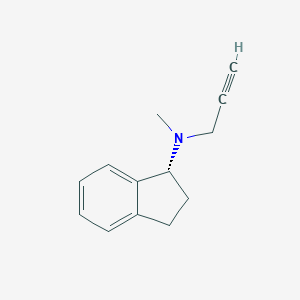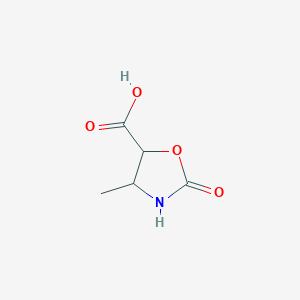
4-Methyl-2-oxooxazolidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-oxooxazolidine-5-carboxylic acid, also known as MOCA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MOCA is a cyclic amino acid derivative that is used in various research applications, including as a building block for peptide synthesis, as a reagent for protein modification, and as a probe for protein-ligand interactions.
Wirkmechanismus
4-Methyl-2-oxooxazolidine-5-carboxylic acid modifies proteins by reacting with lysine residues through the formation of a stable amide bond. This modification can alter the biochemical and physiological properties of the protein, including its stability, activity, and binding properties. The modification can also affect the protein's interactions with other proteins and molecules.
Biochemische Und Physiologische Effekte
4-Methyl-2-oxooxazolidine-5-carboxylic acid-modified proteins have been shown to have altered biochemical and physiological properties. For example, 4-Methyl-2-oxooxazolidine-5-carboxylic acid modification of the protein ubiquitin has been shown to increase its stability and alter its interactions with other proteins. Additionally, 4-Methyl-2-oxooxazolidine-5-carboxylic acid modification of the protein histone H2B has been shown to affect its binding to DNA and alter gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Methyl-2-oxooxazolidine-5-carboxylic acid in lab experiments is its ability to selectively modify lysine residues in proteins. This allows researchers to study the effects of specific modifications on protein function. However, 4-Methyl-2-oxooxazolidine-5-carboxylic acid modification can also have unintended effects on protein function and can be difficult to control. Additionally, 4-Methyl-2-oxooxazolidine-5-carboxylic acid is toxic and can be hazardous to handle, requiring proper safety precautions.
Zukünftige Richtungen
There are several future directions for 4-Methyl-2-oxooxazolidine-5-carboxylic acid research. One area of interest is the development of new methods for 4-Methyl-2-oxooxazolidine-5-carboxylic acid modification of proteins, including the use of 4-Methyl-2-oxooxazolidine-5-carboxylic acid analogs and alternative modification strategies. Additionally, 4-Methyl-2-oxooxazolidine-5-carboxylic acid-modified proteins could be used in drug discovery and development, as well as in the study of disease mechanisms. Finally, 4-Methyl-2-oxooxazolidine-5-carboxylic acid could be used in the development of new materials and biomaterials, including the modification of surfaces and the creation of new polymers.
Synthesemethoden
4-Methyl-2-oxooxazolidine-5-carboxylic acid can be synthesized through the reaction of 2-oxo-5-hydroxyproline with methyl isocyanate. The resulting product is a white crystalline powder that is soluble in water and polar organic solvents.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-oxooxazolidine-5-carboxylic acid is used in various scientific research applications, including as a building block for peptide synthesis. It is also used as a reagent for protein modification, specifically for the modification of lysine residues in proteins. Additionally, 4-Methyl-2-oxooxazolidine-5-carboxylic acid is used as a probe for protein-ligand interactions, allowing researchers to study the binding properties of proteins to ligands.
Eigenschaften
CAS-Nummer |
118125-39-6 |
|---|---|
Produktname |
4-Methyl-2-oxooxazolidine-5-carboxylic acid |
Molekularformel |
C5H7NO4 |
Molekulargewicht |
145.11 g/mol |
IUPAC-Name |
4-methyl-2-oxo-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C5H7NO4/c1-2-3(4(7)8)10-5(9)6-2/h2-3H,1H3,(H,6,9)(H,7,8) |
InChI-Schlüssel |
HLEWENVVLNOPPW-UHFFFAOYSA-N |
SMILES |
CC1C(OC(=O)N1)C(=O)O |
Kanonische SMILES |
CC1C(OC(=O)N1)C(=O)O |
Synonyme |
5-Oxazolidinecarboxylicacid,4-methyl-2-oxo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



